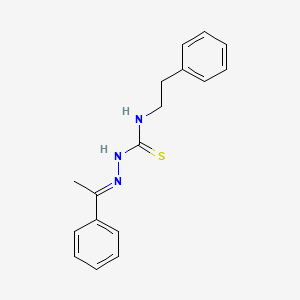

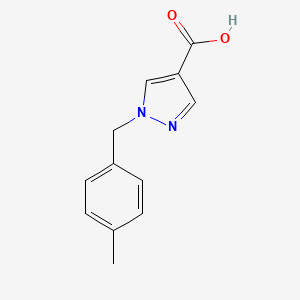

(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” is a chemical compound with the molecular formula CHNS. It has an average mass of 193.269 Da and a monoisotopic mass of 193.067368 Da . Another related compound is “2- (1-Phenylethylidene)hydrazinecarboxamide” which has a molecular formula of CHNO, an average mass of 177.203 Da, and a monoisotopic mass of 177.090210 Da .

Molecular Structure Analysis

The molecular structure of “Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” and “2- (1-Phenylethylidene)hydrazinecarboxamide” can be found in various chemical databases .Physical and Chemical Properties Analysis

The physical and chemical properties of “Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” and “2- (1-Phenylethylidene)hydrazinecarboxamide” can be found in various chemical databases .科学的研究の応用

Biochemical and Molecular Aspects of Hydrazine Derivatives

Hydrazine derivatives, including 1,2-dimethylhydrazine (DMH), are extensively studied for their DNA-alkylating properties and are known carcinogens used in colon cancer models in rodents. Research on DMH-induced colon carcinogenesis provides insights into the biochemical, molecular, and histopathological mechanisms underlying the disease, with a focus on the action of biotransformation and antioxidant enzymes in DMH intoxication. This understanding aids in evaluating compounds for cancer treatment and prevention in DMH-induced animal models (Venkatachalam et al., 2020).

Applications in Metal Complexes and Antimicrobial Activities

N-alkylphenothiazines, derivatives of hydrazine, exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer properties. These compounds and their metal complexes show promise in antimicrobial activities and cytotoxic effects against tumor cell lines. The synthesis and application of these derivatives in creating biologically active compounds highlight the potential for new therapeutic agents (Krstić et al., 2016).

Electrochemical Sensing Applications

Graphene-based nanomaterials, incorporating hydrazine derivatives, have been explored for developing high-performance electrochemical sensors due to their significant active surface area and excellent electron transference properties. These novel nanostructures are used for sensing hydrazine concentration in environmental samples, indicating the potential for creating efficient, portable electrochemical sensors for on-site detection (Singh et al., 2022).

Optoelectronic Material Development

The exploration of quinazoline and pyrimidine derivatives, related to hydrazine chemistry, for use in optoelectronic materials has seen significant interest. These compounds' incorporation into π-extended conjugated systems offers valuable pathways for creating novel materials suitable for organic light-emitting diodes, photovoltaic cells, and other electronic devices, showcasing the versatility of hydrazine derivatives in material science (Lipunova et al., 2018).

特性

IUPAC Name |

1-(2-phenylethyl)-3-[(E)-1-phenylethylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S/c1-14(16-10-6-3-7-11-16)19-20-17(21)18-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H2,18,20,21)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXNBSXJTJCZII-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2480691.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)

![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)

![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

![3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2480706.png)

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)